5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with a pyrazole derivative in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of functional materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring structure but with different substituents, leading to distinct biological activities.
Triazolo[4,3-a]pyrazine: Another nitrogen-containing heterocycle with notable antibacterial properties.
Pyrrolopyrazine: Known for its diverse biological activities, including antimicrobial and kinase inhibition.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-7-11(8-14(9-13)21-2)15(19)17-5-6-18-12(10-17)3-4-16-18/h3-4,7-9H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWIPLBEGHKBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN3C(=CC=N3)C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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